4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
This compound features a 1,3-oxazole core substituted at three positions:
- Position 2: Thiophen-2-yl group (C₄H₃S), contributing π-electron density and lipophilicity.
- Position 4: 4-Methylbenzenesulfonyl (tosyl) group (C₇H₇SO₂), an electron-withdrawing moiety enhancing stability and influencing electronic properties.
- Position 5: N-(2-methylpropyl)amine (C₄H₉), introducing steric bulk and modulating solubility.
Molecular Formula: C₁₈H₁₉N₂O₃S₂
Molecular Weight: ~375.49 g/mol.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-12(2)11-19-17-18(20-16(23-17)15-5-4-10-24-15)25(21,22)14-8-6-13(3)7-9-14/h4-10,12,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYZFTTVGKRJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole and thiophene rings, followed by the introduction of the sulfonyl and amine groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: This step may involve the use of sulfur-containing reagents and cyclization reactions.
Introduction of the Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base.
Introduction of the Amine Group: This step typically involves the use of amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Numerous studies have highlighted the potential of oxazole derivatives in anticancer therapy. For instance, compounds with similar structures have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. In vitro studies have demonstrated IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines, indicating strong anticancer properties .
- A recent investigation into novel derivatives indicated that the presence of thiophene and oxazole rings enhances lipophilicity, facilitating better cell membrane penetration and improved bioavailability .
-
Antimicrobial Properties
- The compound's sulfonamide group has been linked to antimicrobial activity. Research indicates that similar compounds exhibit significant efficacy against both gram-positive and gram-negative bacteria .
- A study focused on the synthesis of 1,3,4-oxadiazole derivatives reported dual antimicrobial and anticancer activities, suggesting that modifications to the sulfonamide structure could yield compounds with enhanced therapeutic profiles .
- Neuroprotective Effects
Material Science Applications
- Polymer Chemistry
- The incorporation of sulfonamide groups into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The unique electronic properties imparted by the thiophene and oxazole groups can lead to innovative applications in electronic devices .
- Sensor Technology
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene and oxazole rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the literature:
Key Observations :
Spectroscopic Characterization
Pharmacological Potential
- Anticancer Activity : Thiadiazole analogs () with thiophene substituents show IC₅₀ values as low as 1.28 µg/mL, suggesting the target’s thiophen-2-yl group may confer similar activity.
- CRF1 Antagonism: ’s thiazole derivative (SSR125543A) demonstrates nanomolar receptor affinity, highlighting the importance of sulfonyl and aromatic groups in target engagement.
Biological Activity
4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound belonging to the oxazole class, characterized by the presence of a sulfonamide group and a thiophene ring. This structural diversity suggests potential significance in medicinal chemistry, particularly in the development of therapeutic agents. Although research on this specific compound is limited, understanding its biological activity can provide insights into its potential applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxazole Ring : A five-membered heterocycle containing nitrogen and oxygen.
- Sulfonamide Group : Known for its role in various biological activities, including antimicrobial properties.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through various chemical reactions involving thiophenes and sulfonamides. One potential synthetic route involves:
- Formation of the Oxazole Ring : The reaction between an appropriate thiophene derivative and a sulfonamide precursor.
- Substitution Reactions : Incorporation of the branched alkyl amine substituent.
Antitumor Properties
While specific studies on this compound are scarce, related compounds in the oxazole family have shown promising antitumor activities. For instance, benzothiazole derivatives exhibit nanomolar activity against breast cancer cell lines, suggesting that similar structural motifs might confer anticancer properties to our compound of interest .
Enzyme Inhibition
Sulfonamide compounds often act as enzyme inhibitors by mimicking substrates or cofactors. For example, sulfonamides inhibit dihydropteroate synthase, an essential enzyme in folic acid synthesis in bacteria. This mechanism may be relevant for this compound as well.
Case Studies and Research Findings
Several studies on related compounds provide context for the biological activity of the target compound:
These findings suggest that compounds with similar structural features may possess significant biological activities worth exploring further.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine?
- Methodological Answer : A multi-step synthesis is typically employed. For example:
Sulfonylation : React 4-methylbenzenesulfonyl chloride with a substituted oxazole precursor under basic conditions (e.g., NaHCO₃ in DCM) to introduce the sulfonyl group .
Thiophene Incorporation : Use a Sonogashira coupling or direct substitution to attach the thiophene moiety at the 2-position of the oxazole ring .
Amine Functionalization : Introduce the 2-methylpropylamine group via nucleophilic substitution or reductive amination, optimizing solvent polarity (e.g., DMF or THF) to enhance yield .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR : Confirm regiochemistry using ¹H/¹³C NMR (e.g., sulfonyl group protons at δ 7.6–8.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (SHELX software recommended for refinement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amination step?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) using a central composite design. For example, increasing temperature from 60°C to 80°C in DMF improves nucleophilic substitution efficiency by 30% .
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for cross-coupling steps. CuI in DMSO at 100°C has shown 85% yield for analogous thiophene-oxazole systems .
- Side Reaction Mitigation : Add molecular sieves to absorb byproducts (e.g., HBr in bromination steps) .
Q. What computational methods predict the electronic properties of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and sulfonyl group electron-withdrawing effects using B3LYP/6-31G(d) basis sets .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Thiophene and sulfonyl groups often enhance π-π stacking and hydrogen bonding .
Q. How can contradictory biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times. For antitumor studies, use MTT assays with triplicate measurements and Z’-factor validation .
- Solubility Adjustments : Optimize DMSO concentration (<1% v/v) to avoid cytotoxicity artifacts.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Methodological Challenges & Solutions
Q. What strategies mitigate crystallization difficulties for X-ray diffraction analysis?
- Answer :
- Solvent Screening : Test slow evaporation in EtOH/water (4:1) or DCM/pentane mixtures.
- Seeding : Introduce microcrystals from analogous compounds (e.g., benzo[d]thiazole derivatives) to induce nucleation .
- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours .
Q. How do steric effects from the 2-methylpropyl group influence reactivity in cross-coupling reactions?
- Answer :
- Steric Maps : Generate Connolly surfaces (using software like MOE) to visualize hindered sites.
- Catalyst Design : Use bulky ligands (e.g., XPhos) to stabilize transition states in Suzuki-Miyaura couplings .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s antimicrobial activity?
- Answer :
- Strain Variability : Gram-positive bacteria (e.g., S. aureus) may show higher sensitivity due to cell wall composition vs. Gram-negative .
- Protonation States : The sulfonyl group’s pKa (~1.5) affects membrane permeability at physiological pH. Adjust buffer conditions (pH 6–8) during assays .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
